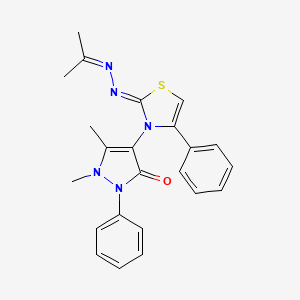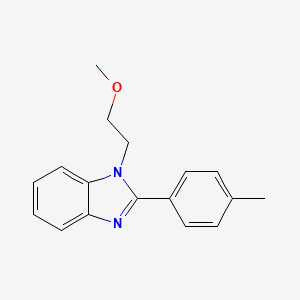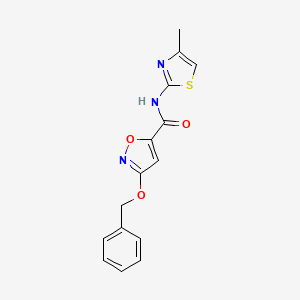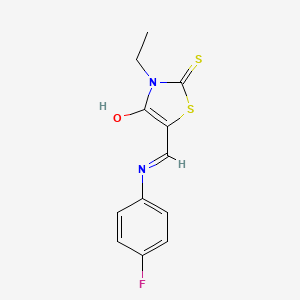![molecular formula C12H11N5O3S2 B2947508 Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate CAS No. 2319922-42-2](/img/structure/B2947508.png)
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with methyl hydrazinecarbodithioate to form the corresponding hydrazide. The hydrazide is further reacted with 1,2,3-thiadiazole-4-carboxylic acid to form the final product .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including refluxing, purification by recrystallization, and characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
化学反应分析
Types of Reactions
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives .
科学研究应用
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as luminescence.
作用机制
The mechanism of action of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different structural features.
1,2,5-Thiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a benzoate moiety.
属性
IUPAC Name |
methyl 4-[(thiadiazole-4-carbonylamino)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c1-20-11(19)7-2-4-8(5-3-7)13-12(21)16-15-10(18)9-6-22-17-14-9/h2-6H,1H3,(H,15,18)(H2,13,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXHPNHWLMQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2947425.png)
![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)
![3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![(7-Chloro-thiazolo[4,5-d]pyrimidin-2-yl)-dimethyl-amine](/img/structure/B2947431.png)

![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2947435.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)



![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)

